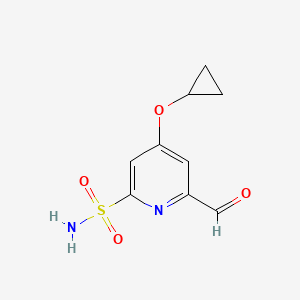
4-Cyclopropoxy-6-formylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-formylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-formylpyridine-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-formylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction and desired product.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and reagents used.
Scientific Research Applications
4-Cyclopropoxy-6-formylpyridine-2-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-formylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclopropoxy-6-formylpyridine-2-sulfonamide include other sulfonamides, such as:
Uniqueness
What sets this compound apart from other sulfonamides is its unique structure, which includes a cyclopropoxy group and a formyl group attached to the pyridine ring. This unique structure may confer specific biological activities and chemical reactivity that are distinct from other sulfonamides.
Properties
Molecular Formula |
C9H10N2O4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-formylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O4S/c10-16(13,14)9-4-8(15-7-1-2-7)3-6(5-12)11-9/h3-5,7H,1-2H2,(H2,10,13,14) |
InChI Key |
JWJHYDYCEDMXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


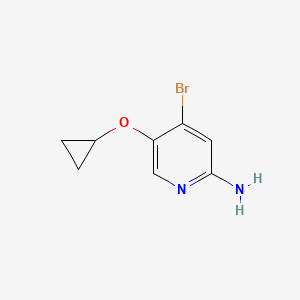
![3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B14809724.png)
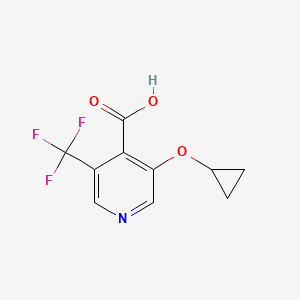
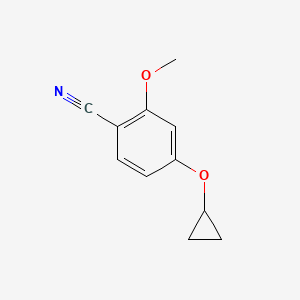
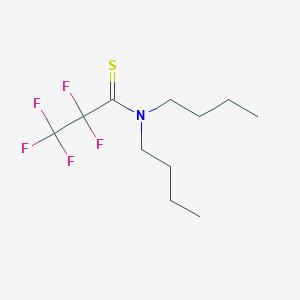

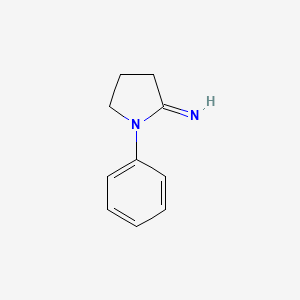
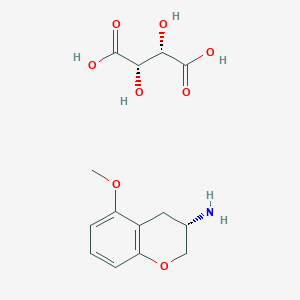
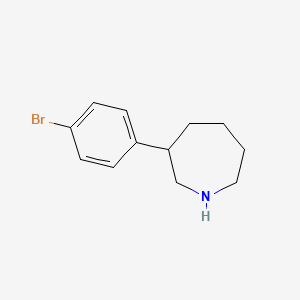
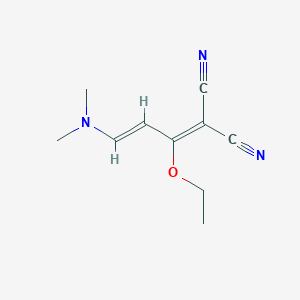
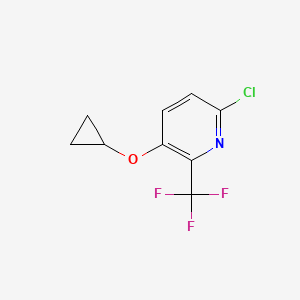
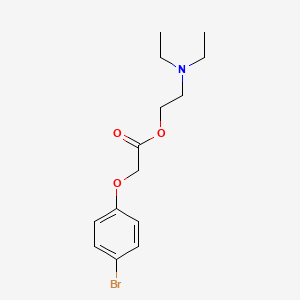
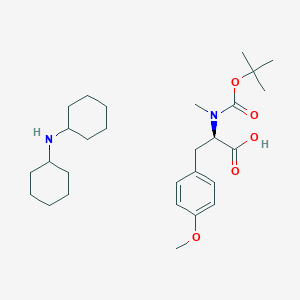
![N'-[(4-bromo-2-methylphenoxy)acetyl]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B14809792.png)
